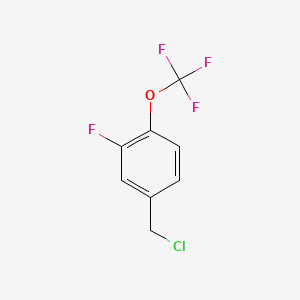

4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloromethyl group, a fluorine atom, and a trifluoromethoxy group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the reaction of a suitable benzene derivative with trifluoromethoxy reagents under controlled conditions . The chloromethylation can be achieved using chlorinating agents in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas can be used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules.

Aplicaciones Científicas De Investigación

Synthesis of Agrochemicals

One of the primary applications of 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene is as an intermediate in the synthesis of agrochemical products. It is utilized in the production of herbicides and pesticides due to its ability to undergo various chemical reactions that enhance agricultural productivity.

Case Study: Synthesis Pathway

A notable synthesis pathway involves the transformation of trifluoromethoxybenzene through chloromethylation to yield 4-chloromethyl-1-trifluoromethoxy-benzene. This process has shown yields exceeding 60%, making it a viable method for large-scale production .

Pharmaceutical Applications

The compound serves as a precursor in the pharmaceutical industry, particularly in the development of compounds that exhibit biological activity. Its unique fluorinated structure allows for modifications that can lead to enhanced pharmacological properties.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potential anticancer agents. The presence of fluorine atoms can significantly influence the biological activity and selectivity of these compounds .

Industrial Uses

This compound is also employed in industrial applications, particularly as a solvent and cleaning agent in various manufacturing processes.

Data Table: Industrial Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Solvent | Used in cleaning processes | Automotive manufacturing |

| Adhesive Promoter | Enhances adhesion properties in coatings | Paint manufacturing |

| Intermediate | Precursor for various chemical syntheses | Production of fluorinated compounds |

Environmental and Safety Considerations

While the compound has beneficial applications, it is essential to consider its environmental impact and safety profile. Studies indicate potential exposure risks for workers handling this chemical, necessitating strict safety protocols during its use .

Case Study: Occupational Exposure

A study conducted on occupational exposure revealed that workers in manufacturing environments had varying levels of exposure to this compound, emphasizing the need for improved safety measures and monitoring .

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design . The chloromethyl group can participate in covalent bonding with biological targets, potentially leading to the inhibition of specific enzymes or receptors.

Comparación Con Compuestos Similares

- 4-Bromobenzotrifluoride

- 4-Fluoroanisole

- (Trifluoromethoxy)benzene

- 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene

- 4-Methoxybiphenyl

- 4-Bromoanisole

Uniqueness: 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties. The presence of both a chloromethyl and a trifluoromethoxy group on the same benzene ring is relatively uncommon, making this compound particularly interesting for research and industrial applications .

Actividad Biológica

4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological assays, and implications for therapeutic applications.

- Molecular Formula : C7H4ClF4O

- CAS Number : 1089333-51-6

- Molecular Weight : 210.55 g/mol

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethoxy group onto a chloromethyl-substituted benzene ring. This can be achieved through various electrophilic substitution reactions or nucleophilic displacement methods using appropriate reagents such as trifluoromethoxide sources.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of fluorine atoms in the structure often enhances the lipophilicity and membrane permeability of these compounds, contributing to their antibacterial efficacy.

Table 1: Antibacterial Activity Comparison

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 4-(Chloromethyl)-2-fluoro... | 0.031-0.062 | MRSA |

| Vancomycin | 0.125 | MRSA |

| Methicillin | 1.0 | MRSA |

Note: MIC = Minimum Inhibitory Concentration

In a study evaluating various fluorinated compounds, those with trifluoromethoxy groups showed improved activity compared to their non-fluorinated counterparts, suggesting that the trifluoromethoxy group plays a crucial role in enhancing biological activity .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed using Vero cells (African green monkey kidney cells). The selectivity index (SI), which measures the ratio of cytotoxicity to antibacterial activity, is a critical factor for determining therapeutic viability.

Table 2: Cytotoxicity Assessment

| Compound | IC50 (µg/mL) | SI (Selectivity Index) |

|---|---|---|

| 4-(Chloromethyl)-2-fluoro... | >10 | >10 |

| Control (Non-fluorinated) | 5.0 | <5 |

An SI greater than 10 is considered favorable for drug development, indicating that the compound selectively targets bacterial cells over mammalian cells .

Case Studies

In a comparative study involving various chlorinated and fluorinated compounds, it was found that this compound exhibited superior activity in bacterial fluctuation assays and DNA repair assays compared to benzyl chloride and other structurally similar compounds . This suggests a potential mechanism involving DNA interaction or disruption.

Propiedades

IUPAC Name |

4-(chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZZGWNRDAQWDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.